Welcome to the BenchChem Online Store!
molecular formula C10H9IN2O2 B3026653 Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate CAS No. 1041205-25-7

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate

Cat. No. B3026653
M. Wt: 316.09
InChI Key: DLEYPFZGFNGOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138197B2

Procedure details

In a 100-mL egg plant-type flask, MeI (381 mL, 6 mmol) was added to a DMF solution (10 ml) of ethyl 3-iodo-1H-indazole-6-carboxylate (948 mg, 3 mmol) and K2CO3 (830 mg, 6 mmol), and stirred overnight at room temperature. Further, and K2CO3 (830 mg, 6 mmol) and methyl iodide (381 μL, 6 mmol) were added to it, and stirred at 50° C. for 1 hour. After the starting materials disappeared, methanol was added to the reaction solution and stirred at that temperature for 30 minutes. This was diluted with a mixed solvent of hexane and ethyl acetate, and washed with water and saturated saline water in that order, dried with sodium sulfate, filtered, concentrated and purified through silica gel column chromatography to obtain the title compound as a colorless solid.
Name
Quantity
381 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
948 mg
Type
reactant
Reaction Step One
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
381 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CI.C[N:4]([CH:6]=O)[CH3:5].[I:8][C:9]1[C:17]2C(=[CH:13][C:14]([C:18]([O:20][CH2:21]C)=[O:19])=[CH:15][CH:16]=2)N[N:10]=1.C([O-])([O-])=O.[K+].[K+]>CCCCCC.C(OCC)(=O)C.CO>[I:8][C:9]1[C:17]2[C:6](=[CH:13][C:14]([C:18]([O:20][CH3:21])=[O:19])=[CH:15][CH:16]=2)[N:4]([CH3:5])[N:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
381 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
948 mg
Type
reactant
Smiles
IC1=NNC2=CC(=CC=C12)C(=O)OCC
Name
Quantity
830 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
830 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
381 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at that temperature for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with water and saturated saline water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=NN(C2=CC(=CC=C12)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.